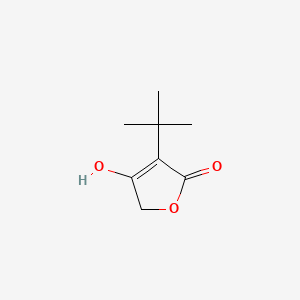

3-Tert-butyl-4-hydroxyfuran-2(5H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-3-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-8(2,3)6-5(9)4-11-7(6)10/h9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQYJJRHGZWCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(COC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716382 | |

| Record name | 3-tert-Butyl-4-hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114908-93-9 | |

| Record name | 3-tert-Butyl-4-hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Core Mechanism of 3-Tert-butyl-4-hydroxyfuran-2(5H)-one: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the proposed mechanism of action for 3-Tert-butyl-4-hydroxyfuran-2(5H)-one, a synthetic furanone derivative. Drawing upon structure-activity relationships and the established biological activities of analogous compounds, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development. Due to a lack of direct experimental studies on this specific molecule, the mechanisms outlined herein are inferred from research on structurally related hydroxyfuranones and tert-butylated phenols.

Executive Summary

This compound is a small molecule belonging to the furanone class of heterocyclic compounds. While direct research on this specific molecule is limited, the structural motifs—a 4-hydroxyfuran-2(5H)-one core and a tert-butyl group—are well-characterized in compounds exhibiting potent antioxidant and anti-inflammatory properties. This guide synthesizes the available evidence to propose a dual mechanism of action: direct radical scavenging and modulation of key inflammatory signaling pathways. The bulky tert-butyl group is anticipated to enhance the stability and efficacy of the molecule as an antioxidant.

Proposed Mechanism of Action

The biological activity of this compound is likely rooted in two primary, interconnected mechanisms:

-

Antioxidant Activity: The 4-hydroxy group on the furanone ring is poised to act as a hydrogen atom donor, a critical step in neutralizing reactive oxygen species (ROS) and other free radicals. This process is fundamental to mitigating oxidative stress, a key driver of cellular damage and inflammation. The adjacent tert-butyl group provides significant steric hindrance, which stabilizes the resulting phenoxy radical, preventing it from propagating further radical chain reactions and enhancing its overall antioxidant potency. [1][[“]][3][4]

-

Anti-inflammatory Effects: By quenching free radicals, this compound can likely suppress the activation of pro-inflammatory signaling cascades. A primary target for such compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. By preventing the degradation of IκBα, the molecule would inhibit the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6). [5][6]

Visualizing the Signaling Pathways

The following diagrams illustrate the proposed signaling pathways influenced by this compound.

Quantitative Data from Structurally Similar Compounds

The following table summarizes quantitative data on the antioxidant and anti-inflammatory activities of compounds structurally related to this compound. This data provides a benchmark for the potential efficacy of the target molecule.

| Compound/Class | Assay | Target/Endpoint | Result (IC50/ED50) | Reference |

| Diaryl furanones | COX-2 Inhibition | Cyclooxygenase-2 | Varies by structure | [7] |

| 4,5-Diaryl-3-hydroxyfuranones | DPPH Radical Scavenging | DPPH Radical | 10.3 µM (for most potent analog) | [8] |

| Butylated Hydroxytoluene (BHT) | Anti-inflammatory | Cox2 mRNA expression | Inhibition at 1:1 molar ratio with BHA | [6] |

| Amide derivatives of BHT | COX-1 Inhibition | Cyclooxygenase-1 | Varies by structure | [9] |

| Amide derivatives of BHT | Lipoxygenase Inhibition | Lipoxygenase | Varies by structure | [9] |

Experimental Protocols for Key Assays

To facilitate further research, this section details the methodologies for key experiments cited in the study of related furanone and phenolic compounds.

DPPH Radical Scavenging Assay

This assay is a standard procedure to measure the free radical scavenging activity of antioxidant substances.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH (typically 0.1 mM) in the same solvent.

-

In a 96-well plate or cuvettes, add varying concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins during inflammation.

Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. Inhibition of the enzyme results in a reduced rate of color development.

Protocol:

-

Recombinant human COX-2 enzyme is pre-incubated with the test compound at various concentrations in a reaction buffer (e.g., Tris-HCl).

-

A chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and arachidonic acid are added to initiate the reaction.

-

The reaction is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined from a dose-response curve.

NF-κB Reporter Gene Assay

This cell-based assay is used to quantify the activation of the NF-κB signaling pathway.

Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

Protocol:

-

Culture a suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) and transfect them with the NF-κB reporter plasmid.

-

Pre-treat the transfected cells with various concentrations of the test compound for a specified duration.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS, or TNF-α) to activate the NF-κB pathway.

-

After incubation, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

The results are expressed as the percentage of inhibition of NF-κB activation compared to stimulated cells without the test compound.

-

Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

While direct experimental evidence is currently unavailable, the structural characteristics of this compound strongly suggest a mechanism of action centered on antioxidant and anti-inflammatory activities. The furanone core, combined with a hydrogen-donating hydroxyl group and a stabilizing tert-butyl moiety, presents a promising scaffold for therapeutic development.

Future research should focus on validating these proposed mechanisms through in vitro and in vivo studies. Specifically, quantifying the antioxidant capacity using a battery of assays (e.g., ORAC, FRAP) and elucidating the precise molecular targets within inflammatory pathways (e.g., direct inhibition of IKK, effects on upstream kinases) will be crucial. These investigations will provide a clearer understanding of the therapeutic potential of this compound and guide the design of next-generation anti-inflammatory and antioxidant agents.

References

- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. benchchem.com [benchchem.com]

- 4. Antioxidant - Wikipedia [en.wikipedia.org]

- 5. Protective role of butylated hydroxyanisole (BHA) and hydroxytoluene (BHT) against oxidative stress-induced inflammatory response in carbon tetrachloride-induced acute hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. New analogues of butylated hydroxytoluene as anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Profile of 3-Tert-butyl-4-hydroxyfuran-2(5H)-one: A Technical Guide for Drug Discovery

Introduction

Furan-2(5H)-one derivatives, a class of unsaturated γ-lactones, are prevalent scaffolds in numerous natural products and synthetic molecules exhibiting a wide array of biological activities. These compounds have garnered significant interest in medicinal chemistry due to their potential as antimicrobial, anti-inflammatory, antioxidant, and cytotoxic agents. This technical guide provides an in-depth overview of the known and inferred biological activities of a specific derivative, 3-Tert-butyl-4-hydroxyfuran-2(5H)-one. While direct experimental data for this particular compound is limited in publicly accessible literature, this paper will extrapolate its potential biological profile based on the well-documented activities of structurally related furanones. This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data from analogous compounds, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways that may be modulated by this class of molecules.

Anticipated Biological Activities

Based on the structure-activity relationships of furanone derivatives, this compound is predicted to possess several key biological activities, primarily antioxidant, anti-inflammatory, and cytotoxic properties. The presence of a hydroxyl group at the C4 position is a critical determinant for its potential antioxidant capacity, likely acting as a hydrogen donor to scavenge free radicals. The bulky tert-butyl group at the C3 position may influence the compound's lipophilicity and interaction with biological targets.

Antioxidant Activity

The antioxidant potential of phenolic compounds and related structures like hydroxyfuranones is well-established. The mechanism of action is generally attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions. The antioxidant efficacy of furanone derivatives is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays.

Table 1: Inferred Antioxidant Activity of this compound based on Structurally Related Furanones

| Assay | Test Compound/Extract | IC50 (µM) | Reference Compound | IC50 (µM) |

| DPPH Radical Scavenging | Substituted Hydroxyfuranones | Data not available for direct analogues | Ascorbic Acid | Varies by study |

| Superoxide Anion Scavenging | Substituted Hydroxyfuranones | Data not available for direct analogues | Varies by study | Varies by study |

Note: Specific IC50 values for this compound are not available in the reviewed literature. The table structure is provided for future data population.

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases. Furanone derivatives have been reported to exhibit anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes. It is plausible that this compound could exert anti-inflammatory effects by inhibiting these signaling cascades.

Cytotoxic Activity

Several furanone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. The cytotoxic potential of these compounds is highly dependent on their substitution pattern. While no specific data exists for this compound, its potential as a cytotoxic agent warrants investigation.

Table 2: Cytotoxic Activity of Structurally Related Furanone Derivatives

| Compound | Cell Line | IC50 (µM) |

| 3,4-dihalogenated 2(5H)-furanone derivatives | MAC13, MAC16 | Low µM to nM range[1] |

| 5-arylated 2(5H)-furanones | Various cancer cell lines | Varies by derivative |

| Aminothiazole-paeonol derivatives | AGS, HeLa, PaTu8988t, HT-29, U87-MG, A549, CT26.WT | Varies by derivative[2] |

Note: This table presents data for other furanone derivatives to indicate the potential for cytotoxicity within this class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the biological activity of this compound.

DPPH Radical Scavenging Assay

This assay is a common method to determine the free radical scavenging activity of a compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare serial dilutions of the test compound and ascorbic acid in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each concentration of the test compound or control to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess cell viability and proliferation.

Materials:

-

This compound

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare various concentrations of this compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100

-

The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential signaling pathways that could be modulated by this compound and a general workflow for its biological evaluation.

Caption: A general experimental workflow for the biological evaluation of this compound.

Caption: The Nrf2 signaling pathway, a potential target for antioxidant compounds.

Caption: The NF-κB signaling pathway, a key regulator of inflammation.

Caption: The MAPK signaling cascade, involved in various cellular processes including inflammation.

Conclusion

This compound, based on its chemical structure and the known biological activities of related furanone derivatives, represents a promising scaffold for further investigation in drug discovery. Its potential as an antioxidant, anti-inflammatory, and cytotoxic agent warrants a systematic evaluation using the experimental protocols outlined in this guide. Mechanistic studies focusing on key signaling pathways such as Nrf2, NF-κB, and MAPK will be crucial in elucidating its mode of action and therapeutic potential. This technical guide serves as a foundational resource to direct future research and development efforts on this and similar furanone-based compounds.

References

The Antioxidant Potential of Substituted Furanones: A Technical Guide for Drug Development Professionals

The furanone nucleus is a pivotal heterocyclic scaffold found in numerous biologically active compounds, drawing significant interest in medicinal chemistry for its broad pharmacological applications.[1] Among these, the antioxidant capacity of furanone derivatives stands out as a key therapeutic property, offering potential for mitigating oxidative stress—a pathological process implicated in a wide array of human diseases.[1] This technical guide provides a comprehensive overview of the antioxidant properties of substituted furanones, detailing their structure-activity relationships, mechanisms of action, and the experimental protocols used for their evaluation.

Structure-Activity Relationship: The Role of Substituents

The antioxidant efficacy of a furanone derivative is intrinsically linked to its chemical structure, particularly the nature and position of its substituents. The presence of electron-donating groups, such as a hydroxyl (-OH) or amine (-NH2) group, can significantly enhance antioxidant activity.[1] Conversely, furanone derivatives bearing strong electron-withdrawing groups, like nitro (-NO2), cyano (-CN), or chloro (-Cl), often exhibit diminished or no antioxidant properties.[2]

A prime example is 2-(p-hydroxy phenyl styryl)-furan, which demonstrates potent radical scavenging capabilities.[1] Its efficacy is attributed to the hydroxyl group, which facilitates the donation of a hydrogen atom to neutralize free radicals. The O–H bond dissociation energy (BDE) of this p-hydroxy substituted furan compound is comparable to that of the well-known antioxidant, vitamin E.[2] This highlights the critical role of substituent groups in modulating the antioxidant potential of the furanone core.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of substituted furanones is quantified using various in vitro assays. A common metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of the free radicals in an assay. A lower IC50 value signifies higher antioxidant activity.[1] The following tables summarize the reported antioxidant activities of several furanone derivatives.

Table 1: DPPH Radical Scavenging Activity of Substituted Furanones

| Compound | IC50 Value | Reference Compound | IC50 Value (Reference) |

| 2-(p-hydroxy phenyl styryl)-furan | ~ 40 µM | - | - |

| Amine, chloro, cyano, methoxy, and nitro substituted styryl furans | > 150 µM | - | - |

| Furan-Oxadiazole Hybrid (Compound 7) | 3.6 µg/mL | Ascorbic Acid | 3.91 µg/mL |

| Furan-Oxadiazole Hybrid (Compound 9) | 3.65 µg/mL | Ascorbic Acid | 3.91 µg/mL |

| Thiazole Schiff Base Derivative (Compound 2c) | Moderate to Significant | - | - |

| Hydrazone TH | 23 µM | Vitamin E | Comparable |

Data sourced from multiple studies.[2]

Table 2: Antioxidant Activity of Benzofuran-2-one Derivatives (DPPH Assay)

| Compound | Solvent | rIC50 | Number of Reduced DPPH• Molecules |

| 9 | Methanol | 0.18 | ~2 |

| 15 | Methanol | 0.31 | ~2 |

| 18 | Methanol | 0.24 | ~2 |

| 20 | Methanol | 0.29 | ~3 |

| 9-17, 19 | Acetonitrile | 1.69 - 4.47 | 0 |

| 18 | Acetonitrile | 0.54 | ~1 |

rIC50 is the IC50 relative to Trolox. Data from[3].

Table 3: Multi-Assay Antioxidant Profile of a Methanol Extract Containing Furanones

| Assay | Result |

| DPPH | IC₅₀ = 642.52 ± 29.68 mg/mL |

| FRAP | 1093.89 ± 17.68 mg/mL |

| Ferrous Ion Chelation | IC₅₀ = 68.51 ± 1.53 mg/mL |

Data from a study on Cakile maritima extract.[2]

Mechanisms of Antioxidant Action

Substituted furanones employ several mechanisms to exert their antioxidant effects, ranging from direct interaction with free radicals to the modulation of cellular signaling pathways.

Direct Radical Scavenging

The primary antioxidant mechanism for many furanones is direct radical scavenging. This is predominantly achieved through two pathways:

-

Hydrogen Atom Transfer (HAT): The furanone derivative donates a hydrogen atom to a free radical, thereby neutralizing it. This is a key mechanism for hydroxyl-substituted furanones.[2]

-

Single Electron Transfer (SET): The antioxidant molecule transfers an electron to the free radical, converting it to a more stable anion.[2] This can be followed by proton transfer.

The quenching of the DPPH radical by furan compounds is reported to occur predominantly through the hydrogen atom transfer mechanism.[2]

Caption: Antioxidant mechanisms of furanone derivatives.

Pro-oxidant Activity

Interestingly, some furanone compounds can also exhibit pro-oxidant properties, particularly in the presence of transition metal ions like copper (Cu²⁺) or iron (Fe²⁺).[4][5] For instance, 4-hydroxy-2,5-dimethyl-furan-3-one (furaneol) can reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺). This process can generate superoxide radicals, which then lead to the formation of more damaging reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals.[4][5] This dual activity underscores the importance of the biological environment in determining the overall effect of a furanone derivative.

Caption: Pro-oxidant action of furanones via metal ion reduction.

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, furanone derivatives can exert antioxidant effects by influencing intracellular signaling pathways.[1] Natural furan derivatives have been shown to modify pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) pathways.[1][6] By modulating these pathways, furanones can potentially suppress the production of pro-inflammatory mediators that contribute to oxidative stress.[1] Furthermore, some studies indicate that furan exposure can impact the antioxidant defense system by decreasing the activity and gene expression of enzymes like superoxide dismutase (SOD) and catalase (CAT).[7]

Caption: Modulation of cellular signaling pathways by furanones.

Experimental Protocols for Antioxidant Assays

Accurate and reproducible assessment of antioxidant activity is critical. The following are detailed methodologies for common in vitro antioxidant assays used to evaluate furanone derivatives.[1]

Caption: General workflow for in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[8][9]

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (substituted furanone)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[10]

-

Preparation of Test Sample: Prepare a stock solution of the furanone derivative and perform serial dilutions to obtain a range of concentrations.[11]

-

Assay: Add a specific volume of the DPPH solution (e.g., 100 µL) to each well of a 96-well plate.[11] Then, add a small volume of the different concentrations of the test sample or standard to the respective wells.[11]

-

Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.[9][10]

-

Measurement: Measure the absorbance of the solution at a wavelength of 517 nm using a microplate reader.[1][10] A blank containing only the solvent and DPPH is also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100.[1] The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.[1]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the blue/green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing the solution to decolorize.[12]

-

Reagents and Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or Ethanol

-

Test compound

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical.[11]

-

Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of approximately 0.70 at 734 nm.[11]

-

Assay: Add a large volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well. Then add a small volume (e.g., 10 µL) of the different concentrations of the test sample or standard.[11]

-

Incubation and Measurement: Incubate the plate at room temperature for approximately 6 minutes and measure the absorbance at 734 nm.[11]

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[13][14]

-

Reagents and Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compound

-

Standard (e.g., FeSO₄ or Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[11]

-

Preparation of Test Sample and Standard: Prepare serial dilutions of the furanone derivative and a standard in the appropriate solvent.[11]

-

Assay: Add a volume of the FRAP reagent (e.g., 180 µL) to each well. Then add a smaller volume (e.g., 20 µL) of the test sample, standard, or blank.[11]

-

Incubation and Measurement: Incubate the plate at 37°C for 4-6 minutes. Measure the absorbance at 593 nm.[11][13]

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test samples with a standard curve prepared from the FeSO₄ or Trolox standard.

-

Conclusion

Substituted furanones represent a promising and versatile class of compounds with significant antioxidant potential. Their activity is highly dependent on their chemical structure, with the presence of electron-donating substituents being a critical factor for enhanced radical scavenging. The mechanism of action is multifaceted, involving direct radical scavenging through HAT and SET mechanisms, as well as the modulation of key cellular signaling pathways.[1] However, the potential for pro-oxidant activity in certain environments necessitates careful evaluation. The standardized in vitro assays detailed in this guide provide a robust framework for quantifying and comparing the antioxidant efficacy of novel furanone derivatives. Further research focusing on optimizing structure-activity relationships and elucidating specific molecular targets will be invaluable for the development of new furanone-based therapeutic agents for diseases associated with oxidative stress.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Prooxidant action of furanone compounds: implication of reactive oxygen species in the metal-dependent strand breaks and the formation of 8-hydroxy-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. scilit.com [scilit.com]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Tert-Butyl Furanones: A Technical Guide to Quorum Sensing Inhibition

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Furanone compounds, particularly halogenated derivatives, have emerged as a promising class of molecules for combating bacterial pathogenicity by inhibiting quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of furanones, with a focus on the structural motifs relevant to tert-butyl analogs. While comprehensive quantitative data for tert-butyl furanones specifically is limited in publicly available literature, this document synthesizes SAR data from closely related alkyl- and halogenated furanones to elucidate the core principles governing their biological activity. It includes detailed experimental protocols for key biological assays, quantitative data tables for SAR analysis, and diagrams of critical signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of antimicrobial drug discovery.

Introduction: Furanones as Quorum Sensing Inhibitors

The rise of antibiotic resistance necessitates the development of novel therapeutic strategies that circumvent traditional bactericidal or bacteriostatic mechanisms. One such strategy is the disruption of quorum sensing (QS), a process of bacterial communication that relies on the production and detection of signaling molecules called autoinducers. In many pathogenic Gram-negative bacteria, such as Pseudomonas aeruginosa, QS pathways control the expression of virulence factors and the formation of biofilms, which are critical for establishing chronic infections.[1][2]

Halogenated furanones, originally isolated from the marine red alga Delisea pulchra, are structural analogs of N-acyl homoserine lactone (AHL) autoinducers.[3] These natural products and their synthetic derivatives have been shown to effectively inhibit QS, not by blocking bacterial growth, but by interfering with the signal reception, primarily by targeting LuxR-type transcriptional regulators like LasR in P. aeruginosa.[3][4] The mechanism often involves binding to the receptor's ligand-binding site, which can lead to the destabilization and accelerated turnover of the protein, thereby preventing the activation of virulence genes.[5][6] This anti-virulence approach is attractive as it may exert less selective pressure for the development of resistance compared to traditional antibiotics.[7]

This guide focuses on the structure-activity relationship (SAR) of these compounds, examining how specific structural modifications—such as halogenation, and the nature of the alkyl side chain (with relevance to tert-butyl groups)—influence their efficacy as QS inhibitors.

Core Structure-Activity Relationships (SAR)

The biological activity of furanone derivatives against bacterial quorum sensing is highly dependent on their chemical structure. Key modifications to the furanone scaffold dictate the potency and, in some cases, the specific molecular target.

Key SAR Principles:

-

Halogenation: The presence of bromine atoms, particularly at the C4 position and on the exocyclic methylene group at C5, is a critical determinant of activity. Non-halogenated furanones often show a significant reduction or complete loss of QS inhibitory effects.[1]

-

Alkyl Side Chain at C3: The length and branching of the alkyl side chain at the C3 position influence the binding affinity for different QS receptors. Molecular modeling and experimental data suggest that furanones with shorter alkyl side chains bind more effectively to the RhlR receptor in P. aeruginosa, whereas variations in this chain can modulate LasR antagonism.[1]

-

The Furanone Core: The unsaturated lactone ring is essential for activity, acting as a stable scaffold that mimics the homoserine lactone portion of the natural AHL signal molecules.

Logical Relationship Diagram: Furanone SAR

The following diagram illustrates the fundamental principles of the structure-activity relationship for furanone-based quorum sensing inhibitors.

Caption: Logical diagram of key furanone SAR principles for QS inhibition.

Quantitative Data for Furanone Derivatives

The following tables summarize quantitative data on the quorum sensing inhibitory activity of various furanone derivatives from published studies. This data illustrates the SAR principles discussed above.

Table 1: Quorum Sensing Inhibition (IC₅₀) of Halogenated Furanones Data synthesized from studies on P. aeruginosa reporter strains.

| Compound ID | Structure (Key Features) | Target Receptor | IC₅₀ (µM) | Notes |

| Furanone C-30 | 4-bromo, 5-bromomethylene | LasR / RhlR | 3.1 - 50 | Potent inhibitor; destabilizes LasR protein.[4] |

| (5-oxo-2,5-dihydrofuran-3-yl)methyl acetate | Non-halogenated, C3 ester | LasR | > 100 | Shows low activity, highlighting the need for halogenation.[7] |

| (5-oxo-2,5-dihydrofuran-3-yl)methyl hexanoate | Non-halogenated, C3 ester | LasR | ~50 | Longer alkyl chain in ester slightly improves activity over acetate.[7] |

| Marine Furanone (CMP1) | Halogenated | LasR | (Binding Affinity -6.4 kcal/mol) | Demonstrates strong predicted binding to the LasR receptor.[1][8] |

Table 2: Minimum Inhibitory Concentration (MIC) of Furanone Derivatives MIC values indicate the lowest concentration required to inhibit visible growth of bacteria and are used to assess whether QS inhibition occurs at sub-lethal concentrations.

| Compound ID | Structure (Key Features) | Test Organism | MIC (µg/mL) | Notes |

| Furanone Sulfone 26 | Chiral, l-borneol moiety | S. aureus | 8 | Shows antibacterial activity in addition to QS effects.[9][10] |

| Furanone Sulfone 26 | Chiral, l-borneol moiety | B. subtilis | 8 | Active against various Gram-positive bacteria.[9][10] |

| Furanone F131 | l-borneol moiety | S. aureus | 8 - 16 | Effective at preventing biofilm formation at sub-MIC values.[11] |

Target Signaling Pathway: P. aeruginosa Quorum Sensing

In Pseudomonas aeruginosa, the QS network is a complex hierarchy primarily controlled by the las and rhl systems, which respond to the AHL autoinducers 3-oxo-C12-HSL and C4-HSL, respectively. The las system, regulated by the transcriptional activator LasR, is at the top of the cascade and positively regulates the rhl system. Furanone inhibitors primarily target the LasR protein, preventing it from binding its autoinducer, which in turn prevents the activation of the entire QS cascade.

Caption: The P. aeruginosa Las/Rhl QS pathway and furanone inhibition point.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the SAR of tert-butyl furanones.

Protocol 1: Quorum Sensing Inhibition Assay (Pyocyanin Quantification)

This protocol measures the inhibition of pyocyanin production in P. aeruginosa, a key virulence factor regulated by the rhl QS system, which is downstream of las.

Objective: To quantify the dose-dependent inhibitory effect of a furanone compound on QS.

Materials:

-

P. aeruginosa strain (e.g., PAO1 or PA14)

-

King's A medium

-

Test furanone compound dissolved in a suitable solvent (e.g., DMSO)

-

Chloroform

-

0.2 M HCl

-

Centrifuge, spectrophotometer, shaker incubator

Methodology:

-

Culture Preparation: Inoculate an overnight culture of P. aeruginosa in a suitable broth. Dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in fresh King's A medium.

-

Compound Treatment: In a multi-well plate or culture tubes, add the test furanone compound at various final concentrations (e.g., 1 µM to 100 µM). Include a solvent-only control (e.g., DMSO).

-

Incubation: Inoculate the prepared medium with the diluted P. aeruginosa culture. Incubate at 37°C for 18-24 hours with shaking (200 rpm). After incubation, measure the final OD₆₀₀ to assess bacterial growth.

-

Pyocyanin Extraction:

-

Take 3 mL of the culture supernatant after centrifuging to pellet the cells.

-

Add 1.8 mL of chloroform and vortex vigorously for 30 seconds to extract the blue pyocyanin into the chloroform layer.

-

Centrifuge at 4,000 x g for 5 minutes. Carefully transfer 1 mL of the lower blue chloroform layer to a new tube.

-

Add 0.5 mL of 0.2 M HCl to this tube and vortex again. The pyocyanin will move into the upper aqueous layer, turning it pink.[4][5]

-

-

Quantification:

-

Centrifuge briefly to separate the layers.

-

Measure the absorbance of the upper pink layer at 520 nm (A₅₂₀).

-

Calculate the pyocyanin concentration (µg/mL) by multiplying the A₅₂₀ value by 17.072.[4]

-

Normalize the pyocyanin concentration to cell density (OD₆₀₀) to ensure the observed effect is not due to growth inhibition.

-

-

Data Analysis: Plot the normalized pyocyanin concentration against the furanone concentration to determine the IC₅₀ value.

Protocol 2: Biofilm Inhibition Assay

This protocol uses crystal violet staining to quantify the ability of a furanone compound to prevent the formation of bacterial biofilms.

Objective: To determine the minimum biofilm inhibitory concentration (MBIC) of a test compound.

Materials:

-

P. aeruginosa strain

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

96-well flat-bottom sterile microtiter plates

-

Test furanone compound

-

0.1% Crystal Violet solution

-

30% Acetic Acid or 95% Ethanol

-

Plate reader

Methodology:

-

Preparation: Prepare serial dilutions of the test furanone compound in TSB directly in the 96-well plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Inoculation: Add a standardized bacterial suspension (e.g., adjusted to 0.5 McFarland standard) to each well.

-

Incubation: Cover the plate and incubate statically (without shaking) at 37°C for 24-48 hours to allow biofilm formation.

-

Washing: Gently discard the planktonic (free-floating) cells from the wells. Wash the wells carefully three times with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells, leaving the attached biofilm intact.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Final Washing: Discard the crystal violet solution and wash the wells again with PBS or water until the washing water is clear. Invert the plate and tap firmly on a paper towel to remove excess liquid.

-

Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm. Incubate for 10-15 minutes.

-

Quantification: Transfer 125 µL of the solubilized solution to a new plate and measure the absorbance at ~570 nm using a microplate reader.[5]

-

Data Analysis: The absorbance is directly proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition relative to the no-compound control.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the discovery and validation of novel furanone-based quorum sensing inhibitors.

Caption: A typical experimental workflow for screening QS inhibitors.

Conclusion and Future Directions

The structure-activity relationship of furanones as quorum sensing inhibitors is well-established, with halogenation and the C3-alkyl side chain being primary drivers of activity. While quantitative data for tert-butyl substituted furanones remains an area for further investigation, the principles derived from related analogs provide a strong foundation for the rational design of new and more potent QS inhibitors. These compounds continue to represent a highly promising avenue for the development of next-generation anti-pathogenic agents that can disarm bacteria without promoting resistance. Future research should focus on synthesizing and systematically evaluating tert-butyl furanone libraries to precisely quantify their SAR, optimizing their pharmacokinetic properties, and assessing their efficacy in in vivo infection models.

References

- 1. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of Pseudomonas aeruginosa PAO1 | MDPI [mdpi.com]

- 3. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Novel Chiral 2(5 H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

3-Tert-butyl-4-hydroxyfuran-2(5H)-one: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Tert-butyl-4-hydroxyfuran-2(5H)-one is a synthetic organic compound belonging to the furanone family. Furanones, specifically the α,β-unsaturated γ-lactone core, are prevalent scaffolds in numerous natural products and pharmacologically active molecules.[1] Compounds within this class have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.[2] The presence of a hydroxyl group and a bulky tert-butyl substituent on the furanone ring of the title compound suggests the potential for significant biological activity, particularly as an antioxidant and anti-inflammatory agent. This technical guide provides a thorough review of the available literature on this compound, covering its chemical properties, synthesis, spectroscopic data, and potential biological activities, supported by detailed experimental protocols and mechanistic pathway diagrams.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | 3-(tert-butyl)-4-hydroxyfuran-2(5H)-one | [3] |

| Synonyms | 4-tert-butyl-3-hydroxy-2H-furan-5-one | [3] |

| CAS Number | 114908-93-9 | [3] |

| Molecular Formula | C₈H₁₂O₃ | [3] |

| Molecular Weight | 156.18 g/mol | [3] |

| Appearance | Predicted to be a solid or oil at room temperature. | |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, DMSO. | |

| XLogP3 | 1.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Topological Polar Surface Area | 46.5 Ų | [3] |

Synthesis

Proposed Synthetic Workflow

A potential synthetic pathway could involve the reaction of ethyl pivaloylacetate with a suitable C1 electrophile, followed by hydrolysis and lactonization.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-pivaloyl-3-hydroxypropanoate

-

To a stirred solution of ethyl pivaloylacetate (1 equivalent) in ethanol, add a catalytic amount of a base such as piperidine or potassium carbonate.

-

Add paraformaldehyde (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydroxymethylated intermediate.

-

Purify the intermediate by column chromatography on silica gel.

Step 2: Cyclization to this compound

-

Dissolve the purified intermediate from Step 1 in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove water formed during the reaction.

-

Monitor the cyclization by TLC.

-

Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization to yield this compound.

Spectroscopic Data

While experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following table outlines the predicted chemical shifts for the ¹H and ¹³C NMR spectra in a solvent like CDCl₃.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Protons | ~1.30 | singlet | 9H | -C(CH₃)₃ |

| ~4.70 | singlet | 2H | -CH₂-O- | |

| ~5.5-7.0 | broad singlet | 1H | -OH |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbons | ~28 | -C(CH₃)₃ |

| ~35 | -C(CH₃)₃ | |

| ~70 | -CH₂-O- | |

| ~125 | =C-C(CH₃)₃ | |

| ~160 | =C-OH | |

| ~175 | C=O |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (hydroxyl group) |

| 2960-2870 | Strong | C-H stretch (tert-butyl) |

| ~1750 | Strong | C=O stretch (γ-lactone) |

| ~1680 | Medium | C=C stretch (furanone ring) |

| ~1200 | Strong | C-O stretch (lactone ester) |

Mass Spectrometry (MS) (Predicted)

Based on studies of similar alkylated 4-hydroxy-3(2H)-furanones, the fragmentation pattern upon electron ionization would likely involve the following key steps.[4]

Caption: Predicted major fragmentation pathways for this compound.

Biological Activity

Direct experimental data on the biological activity of this compound is currently lacking in the scientific literature. However, the furanone scaffold, particularly when substituted with hydroxyl groups, is known to exhibit significant antioxidant and anti-inflammatory properties. The data from closely related analogs are presented here to provide a basis for its potential therapeutic efficacy.

Antioxidant Activity (of Related Compounds)

The antioxidant potential of hydroxyfuranone derivatives has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity.

| Compound Class/Example | Assay Type | IC₅₀ Value (µM) | Reference(s) |

| 4,5-Diaryl-3-hydroxyfuranone derivative | DPPH Radical Scavenging | 10.3 | [5] |

| Substituted 4-hydroxyfuranone | DPPH Radical Scavenging | 57 | [6] |

| Substituted 3-hydroxyfuranone | DPPH Radical Scavenging | 1779 | [6] |

| Substituted 4-hydroxyfuranone | Superoxide Anion Quenching | 49 | [6] |

| Substituted 3-hydroxyfuranone | Superoxide Anion Quenching | 511 | [6] |

Anti-inflammatory Activity (of Related Compounds)

The anti-inflammatory effects of furanone derivatives have been demonstrated in both in vitro and in vivo models.

| Compound Class/Example | Assay/Model Type | Activity/Result | Reference(s) |

| Substituted hydroxyfuranones | Carrageenan-induced paw edema (rat) | ~50-65% inhibition of edema at 200 mg/kg (i.p.) | [6] |

| Substituted hydroxyfuranones | Phorbol ester-induced ear edema (mouse) | ~50-65% inhibition of edema at 200 mg/kg (i.p.) | [6] |

| N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-pyrrolidone | PGE₂ production (rat synovial cells) | Inhibition at nanomolar concentrations | [7] |

| LTB₄ generation (human leukocytes) | Inhibition at micromolar concentrations | [7] |

Potential Mechanism of Action

The anti-inflammatory activity of many compounds is mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8] It is plausible that this compound could exert anti-inflammatory effects by modulating this pathway.

NF-κB Signaling Pathway

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or IL-1, trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target inflammatory genes.[9]

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo assays relevant to assessing the antioxidant and anti-inflammatory potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[1][10]

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle to protect from light.

-

Prepare stock solutions of the test compound and a positive control (e.g., Ascorbic Acid, Trolox) in methanol at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the test compound solution at different concentrations to respective wells.

-

Add 150 µL of the 0.1 mM DPPH solution to each well.

-

For the control, add 50 µL of methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

Plot the percentage of scavenging against the concentration of the test compound to determine the IC₅₀ value.

-

Superoxide Anion Radical Scavenging Assay

This assay measures the scavenging of superoxide radicals, which are generated in a phenazine methosulfate (PMS)-NADH system and detected by the reduction of nitroblue tetrazolium (NBT).[7][11]

-

Reagent Preparation:

-

Prepare solutions in phosphate buffer (e.g., 100 mM, pH 7.4): 156 µM NBT, 468 µM NADH, and 60 µM PMS.

-

Prepare stock solutions of the test compound and a positive control (e.g., Quercetin) in a suitable solvent.

-

-

Assay Procedure:

-

In a suitable container, mix 1 mL of NBT solution, 1 mL of NADH solution, and 0.1 mL of the test compound at various concentrations.

-

Initiate the reaction by adding 0.1 mL of PMS solution.

-

Incubate the mixture at room temperature for 5 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 560 nm.

-

Calculate the percentage of superoxide radical scavenging using a formula analogous to the DPPH assay.

-

Determine the IC₅₀ value from the dose-response curve.

-

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to screen for acute anti-inflammatory activity.[6][12][13]

-

Animals:

-

Use adult male or female Wistar or Sprague-Dawley rats (150-200 g).

-

Acclimatize the animals for at least one week before the experiment.

-

Fast the animals overnight before the experiment but allow free access to water.

-

-

Experimental Groups:

-

Group 1: Vehicle control (e.g., saline with 0.5% Tween 80).

-

Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Groups 3-5: Test compound at different doses (e.g., 50, 100, 200 mg/kg, p.o.).

-

-

Procedure:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

One hour after administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point relative to its initial volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

-

Conclusion

This compound is a molecule of significant interest due to its structural similarity to other furanones with established biological activities. While direct experimental data for this specific compound is sparse, this technical guide has consolidated the available information and provided a predictive framework based on analogous structures. The proposed synthetic route is feasible, and the predicted spectroscopic data provide a basis for its characterization. The established antioxidant and anti-inflammatory properties of related hydroxyfuranones strongly suggest that this compound warrants further investigation as a potential therapeutic agent. The detailed experimental protocols provided herein offer a clear roadmap for such future studies, which could elucidate its specific biological activities and mechanisms of action, particularly its potential modulation of the NF-κB signaling pathway. This guide serves as a foundational resource to stimulate and support further research into this promising compound.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. This compound | C8H12O3 | CID 54732051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. imreblank.ch [imreblank.ch]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. phytojournal.com [phytojournal.com]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Unlocking Novel Antimicrobial Strategies: A Technical Guide to 2(5H)-Furanone Derivatives

For Immediate Release

In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a relentless pursuit of novel therapeutic agents. Among the most promising candidates are 2(5H)-furanone derivatives, a class of compounds demonstrating significant antimicrobial and antibiofilm capabilities. This technical guide provides an in-depth overview of the antimicrobial effects of these derivatives, tailored for researchers, scientists, and drug development professionals. It consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms of action.

Executive Summary

2(5H)-furanone derivatives, initially discovered as a natural anti-biofouling mechanism in the red algae Delisea pulchra, have emerged as potent inhibitors of microbial growth and biofilm formation.[1][2] Their multifaceted mechanisms of action, which include the disruption of quorum sensing in Gram-negative bacteria and the induction of oxidative stress in Gram-positive bacteria, make them attractive candidates for further development.[3][4] This guide summarizes the spectrum of their activity, details the methodologies for their evaluation, and provides a visual representation of their molecular interactions.

Antimicrobial Spectrum and Potency

2(5H)-furanone derivatives have demonstrated a broad spectrum of activity against a variety of clinically relevant pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. Their efficacy is often enhanced by chemical modifications, such as the inclusion of sulfonyl groups and terpene moieties, which can improve their bactericidal properties and synergistic potential with conventional antibiotics.[5][6]

Antibacterial Activity

The antibacterial activity of 2(5H)-furanone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The tables below summarize the reported activities of various derivatives against key bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of 2(5H)-Furanone Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Species | MIC (µg/mL) | Reference |

| F105 | Staphylococcus aureus | 10 | [5][7] |

| F105 | Methicillin-resistant S. aureus (MRSA) | 20 | [5][7] |

| F105 | Staphylococcus epidermidis | 8-16 | [4] |

| F105 | Bacillus cereus | 8-16 | [4] |

| F105 | Bacillus subtilis | 8-16 | [4] |

| F131 | Staphylococcus aureus | 8-32 | [1] |

| Sulfone 26 | Staphylococcus aureus | 8 | [6] |

| Sulfone 26 | Bacillus subtilis | 8 | [6] |

Table 2: Minimum Inhibitory Concentration (MIC) of 2(5H)-Furanone Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Species | MIC (µg/mL) | Reference |

| F105 | Escherichia coli | >128 | [4] |

| F105 | Pseudomonas aeruginosa | >128 | [4] |

| F105 | Klebsiella pneumoniae | >128 | [4] |

| F105 | Serratia marcescens | >128 | [4] |

| Halogenated Furanones | Pseudomonas aeruginosa | - | [8] |

| 4-Fluorophenyl-5-methylene-2(5H)-furanone derivatives | Pseudomonas aeruginosa | - | [9] |

Note: For some derivatives, the primary mechanism against Gram-negative bacteria is quorum sensing inhibition rather than direct bactericidal activity, hence MIC values may be high.

Antifungal Activity

Certain 2(5H)-furanone derivatives have also shown promise in combating fungal pathogens, particularly Candida albicans.

Table 3: Antifungal Activity of 2(5H)-Furanone Derivatives

| Compound/Derivative | Fungal Species | MIC (µg/mL) | Reference |

| F105 | Candida albicans | 32-256 | [10] |

| F131 | Candida albicans | 16-64 | [1] |

Anti-Biofilm Activity

A key attribute of 2(5H)-furanone derivatives is their ability to inhibit biofilm formation at sub-inhibitory concentrations. This is a critical advantage in treating chronic and device-associated infections.

Table 4: Biofilm-Preventing Concentrations (BPC) of 2(5H)-Furanone Derivatives

| Compound/Derivative | Microbial Species | MBPC (µg/mL) | Reference |

| F131 | S. aureus & C. albicans mono- and mixed-species biofilms | 8-16 | [1] |

| Sulfur-containing derivatives (F12, F15, F94) | Bacillus subtilis | 10 | [11] |

| F6, F8, F83 | S. aureus & S. epidermidis | 2.5-10 | [12] |

| F35 | S. aureus & S. epidermidis | 10 | [12] |

Synergistic Effects

2(5H)-furanone derivatives can act synergistically with conventional antibiotics, enhancing their efficacy and potentially resensitizing resistant strains.

Table 5: Synergistic Activity of 2(5H)-Furanone Derivatives with Conventional Antimicrobials

| Furanone Derivative | Conventional Antimicrobial | Target Organism | Fractional Inhibitory Concentration Index (FICI) | Outcome | Reference |

| F105 | Aminoglycosides (amikacin, gentamicin, kanamycin) | S. aureus | 0.33–0.44 | Synergy | [5][7] |

| F105 | Benzalkonium chloride | S. aureus | 0.29 | Synergy | [5][7] |

| F105 | Fluconazole, Terbinafine | C. albicans | 0.27–0.50 | Synergy | [10] |

| F131 | Fluconazole–gentamicin | S. aureus–C. albicans mixed biofilms | - | 4–16 times reduction in MBPC | [1] |

| F131 | Benzalkonium chloride | S. aureus–C. albicans mixed biofilms | - | Twofold reduction in MBPC | [1] |

Mechanisms of Action

The antimicrobial effects of 2(5H)-furanone derivatives are mediated through distinct mechanisms depending on the microbial species.

Quorum Sensing Inhibition in Gram-Negative Bacteria

In many Gram-negative bacteria, virulence and biofilm formation are regulated by a cell-to-cell communication system known as quorum sensing (QS), which relies on signaling molecules like N-acylhomoserine lactones (AHLs).[9][13] 2(5H)-furanones, structurally similar to AHLs, can competitively inhibit the binding of these signaling molecules to their cognate receptor proteins, thereby disrupting the QS cascade and attenuating virulence.[4][14]

Oxidative Stress and Protein Damage in Gram-Positive Bacteria

In Gram-positive bacteria such as Staphylococcus aureus, the primary mechanism of action for certain 2(5H)-furanone derivatives, like F105, involves the induction of reactive oxygen species (ROS).[4][15] These derivatives can penetrate the bacterial cell and trigger an increase in intracellular ROS levels.[4][15] This oxidative stress, coupled with the direct interaction and potential damage to proteins responsible for ROS detoxification, leads to a breakdown of the cell's anti-ROS defenses and ultimately cell death.[4][15]

Experimental Protocols

Standardized methodologies are crucial for the evaluation and comparison of antimicrobial compounds. The following sections detail the core experimental protocols for assessing the efficacy of 2(5H)-furanone derivatives.

General Workflow for Antimicrobial Screening

The initial assessment of a novel 2(5H)-furanone derivative typically follows a structured workflow to determine its antimicrobial properties and potential for further development.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Materials: 96-well microtiter plates, sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium, 2(5H)-furanone derivative stock solution, bacterial inoculum standardized to 0.5 McFarland turbidity.

-

Procedure:

-

Dispense 100 µL of sterile broth into each well of a 96-well plate.

-

Add 100 µL of the furanone stock solution to the first well of each test row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well in the dilution series.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well (except for a sterility control) with 100 µL of the diluted bacterial suspension.

-

Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the furanone derivative in which there is no visible turbidity.

-

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC is determined to establish the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.

-

Materials: MIC plate from the previous assay, sterile agar plates.

-

Procedure:

-

Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

-

Aliquot a small volume (e.g., 10-100 µL) from each of these clear wells and spread onto separate, fresh agar plates.

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the furanone derivative that results in no colony growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.

-

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent biofilm formation.

-

Materials: 96-well flat-bottom plates, appropriate growth medium, 2(5H)-furanone derivative, bacterial culture, 0.1% crystal violet solution, 30% acetic acid.

-

Procedure:

-

Prepare serial dilutions of the furanone derivative in the wells of a 96-well plate.

-

Add a standardized bacterial inoculum to each well.

-

Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

Carefully discard the planktonic (free-floating) bacteria from the wells and gently wash the wells with sterile water or phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

-

Stain the attached biofilms by adding 125 µL of 0.1% crystal violet to each well and incubate for 10-15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells again to remove excess stain.

-

Allow the plate to air dry.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

-

Quantify the biofilm formation by measuring the absorbance of the solubilized crystal violet at a wavelength of 570-600 nm using a microplate reader. The Minimal Biofilm Preventive Concentration (MBPC) is the lowest concentration of the compound that significantly reduces biofilm formation compared to the control.

-

Future Directions and Conclusion

2(5H)-furanone derivatives represent a promising and versatile class of antimicrobial agents. Their ability to not only directly inhibit microbial growth but also to interfere with virulence mechanisms like quorum sensing and biofilm formation positions them as strong candidates for combating drug-resistant infections. Furthermore, their synergistic potential with existing antibiotics opens up new avenues for combination therapies.

Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, while also minimizing any potential cytotoxicity. In vivo studies are essential to validate the in vitro findings and to assess their pharmacokinetic and pharmacodynamic properties. The continued exploration of 2(5H)-furanone derivatives is a critical step forward in the global effort to address the challenge of antimicrobial resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ableweb.org [ableweb.org]

- 5. youtube.com [youtube.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. benchchem.com [benchchem.com]

- 12. protocols.io [protocols.io]

- 13. microchemlab.com [microchemlab.com]

- 14. Frontiers | Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes [frontiersin.org]

- 15. Protocols for Preparation of Bacterial Samples for 2-D PAGE - Creative Proteomics [creative-proteomics.com]

Furanones as Potent Inhibitors of Bacterial Quorum Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacterial quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system is integral to the virulence of many pathogenic bacteria, controlling processes such as biofilm formation, toxin production, and motility.[1] Disrupting QS, a strategy known as quorum quenching, is a promising anti-virulence approach that may apply less selective pressure for resistance than traditional bactericidal antibiotics.[2] Halogenated furanones, natural compounds originally isolated from the red alga Delisea pulchra, have emerged as a leading class of quorum sensing inhibitors (QSIs).[3] This technical guide details the mechanism of furanone-mediated QS inhibition, presents quantitative data on their efficacy, provides detailed experimental protocols for their evaluation, and illustrates key pathways and workflows.

The Mechanism of Quorum Sensing in Gram-Negative Bacteria

Many Gram-negative bacteria utilize a LuxI/LuxR-type QS system. This is one of the most well-characterized QS circuits and a primary target for furanone compounds.[2]

-

Signal Generation: A LuxI-family synthase produces N-acyl-homoserine lactone (AHL) signal molecules, also known as autoinducers.

-

Signal Accumulation: As the bacterial population density increases, the extracellular concentration of AHLs rises.

-

Signal Reception and Response: Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to the cytoplasmic LuxR-type transcriptional regulator. This AHL-LuxR complex then binds to specific DNA sequences (lux boxes), activating the transcription of target genes, which often include those for virulence factors and biofilm formation.[4]

References

- 1. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Evidence that halogenated furanones from Delisea pulchra inhibit acylated homoserine lactone (AHL)-mediated gene expression by displacing the AHL signal from its receptor protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Technical Guide to 2(5H)-Furanone Compounds: Natural Sources, Synthetic Analogues, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2(5H)-furanone compounds, a significant class of α,β-unsaturated γ-lactones. These heterocyclic structures are prevalent in nature and have been the focus of extensive research due to their diverse and potent biological activities. This document details their natural origins, synthetic analogues, and mechanisms of action, with a focus on their potential in drug development. All quantitative data is presented in structured tables for comparative analysis, and key experimental methodologies are described in detail.

Natural Sources of 2(5H)-Furanones

2(5H)-furanone derivatives are biosynthesized by a variety of organisms, from marine life to terrestrial plants, and are also formed during food processing.

Marine Organisms: The most well-documented natural source of halogenated furanones is the red algae Delisea pulchra.[1] This marine organism produces a range of brominated furanones as a chemical defense mechanism to prevent bacterial colonization on its surface.[1]

Plants and Fruits: Several common fruits are known to contain 2(5H)-furanone derivatives, which often contribute to their characteristic aromas. These include strawberries, raspberries, pineapples, and tomatoes.